molecular formula C15H15IO4 B6059041 (3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate

(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate

Cat. No.: B6059041
M. Wt: 386.18 g/mol
InChI Key: PLEPPCMYOBOOPH-UHFFFAOYSA-N
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Description

(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants and has a wide range of biological activities. The addition of various substituents to the chromen-2-one core can significantly alter its chemical and biological properties, making it a versatile scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methyl-2-oxochromen-7-yl propanoate.

    Iodination: The 8-position of the chromen-2-one core is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.

    Ethylation: The 3-position is then ethylated using ethyl iodide and a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as triethylamine, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized forms.

    Reduction Products: Dihydro derivatives.

    Hydrolysis Products: Corresponding carboxylic acid.

Scientific Research Applications

(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate: Similar in structure but with a benzenesulfonate group instead of a propanoate group.

    4-Methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate: Lacks the iodine and ethyl groups but shares the chromen-2-one core.

Uniqueness

(3-Ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity compared to other chromen-2-one derivatives.

Properties

IUPAC Name

(3-ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO4/c1-4-9-8(3)10-6-7-11(19-12(17)5-2)13(16)14(10)20-15(9)18/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEPPCMYOBOOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC(=O)CC)I)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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